molecular formula C32H24BrN3O2 B2767672 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 202821-46-3

6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2767672
CAS No.: 202821-46-3
M. Wt: 562.467
InChI Key: VIETVWZTERSXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a novel hybrid synthetic compound designed for advanced pharmacological screening and oncological research. Its molecular architecture strategically incorporates a 6-bromoquinolin-2-one core, a scaffold recognized in medicinal chemistry for its potential in anticancer agent development . The presence of the bromo substituent at the 6-position is a feature known to enhance electronic properties and improve binding interactions with biological targets, as observed in related quinazoline derivatives . This core structure is further functionalized with a 4,5-dihydro-1H-pyrazole (pyrazoline) unit, a privileged heterocycle frequently associated with significant anti-inflammatory activity . Pyrazoline derivatives have demonstrated potent efficacy in research models, such as suppressing the expression of key pro-inflammatory cytokines like interleukin-6 (IL-6) in microglial cells, suggesting a potential application for this compound in investigating inflammatory pathways associated with chronic diseases . The integration of these distinct pharmacophores into a single entity makes this compound a compelling candidate for researchers investigating multi-target therapeutic strategies. It is particularly valuable for probing structure-activity relationships in diseases like cancer, where its mechanism of action may involve the disruption of critical cellular signaling pathways. Research on similar complex molecules often employs advanced techniques such as molecular docking and molecular dynamics (MD) simulations to predict binding affinity and interactions with potential protein targets, including various kinase enzymes . This compound is supplied exclusively for non-clinical research purposes, including in vitro bioactivity assays, target identification studies, and as a building block for further synthetic elaboration in drug discovery.

Properties

CAS No.

202821-46-3

Molecular Formula

C32H24BrN3O2

Molecular Weight

562.467

IUPAC Name

6-bromo-3-[2-(4-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C32H24BrN3O2/c1-20-12-14-23(15-13-20)32(38)36-28(21-8-4-2-5-9-21)19-27(35-36)30-29(22-10-6-3-7-11-22)25-18-24(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)

InChI Key

VIETVWZTERSXHP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that integrates quinoline and pyrazole structures. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C32H24BrN3O2C_{32}H_{24}BrN_3O_2, with a molecular weight of approximately 562.467 g/mol. The presence of bromine, multiple aromatic rings, and functional groups contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial : The compound shows potential against bacterial and fungal strains.
  • Antitumor : It has been studied for its efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Certain derivatives have demonstrated anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dual functionality from both the quinoline and pyrazole components may lead to synergistic effects in biological activity.

Table 1: Biological Activities of Related Compounds

Compound NameStructure TypeNotable Activity
4-AminoquinolineQuinolineAntimalarial
1,2-DihydroquinolineQuinolineAntitumor
5-MethylpyrazolePyrazoleAntimicrobial

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one against various cell lines. These studies typically involve:

  • Cell Viability Assays : To determine the cytotoxic effects on cancer cells.
  • Microbial Sensitivity Tests : To assess antimicrobial properties against specific pathogens.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that the compound inhibits the growth of breast cancer cells through apoptosis induction.
  • Antimicrobial Efficacy : Research indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations.

Synthesis and Optimization

The synthesis of 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves multi-step organic reactions. Key steps include:

  • Bromination : Utilizing N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Formation of Pyrazole Ring : Achieved through cyclization reactions involving appropriate precursors.

Optimization techniques are crucial for enhancing yield and purity during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Heterocycles

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide ()
  • Structural Features: This compound shares a pyrazole ring substituted with bromine and aromatic groups. However, it incorporates a benzenesulfonamide group and an indole-derived system instead of a quinolinone core.
  • Spectroscopic Data :
    • IR peaks at 1653 cm⁻¹ (C=O stretch) and 1335–1162 cm⁻¹ (SO₂ symmetric/asymmetric stretches) highlight functional group differences compared to the target compound, which lacks sulfonamide groups.
    • ¹H-NMR signals for pyrazoline protons (δ 3.58–5.00) and aromatic protons (δ 7.44–8.07) suggest similarities in electronic environments for shared substituents like bromine and phenyl groups .
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one ()
  • Structural Features: This analog replaces the quinolinone core with a triazino-indole system but retains a bromophenyl-substituted pyrazole.

Brominated Pyrazolone Derivatives ()

Compounds such as 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one feature a pyrazol-3-one core with bromine and halogenated aryl groups.

  • Structural Contrast: The pyrazolone core differs from the target’s dihydro-pyrazole-quinolinone system. However, bromination patterns (e.g., at the 4- or 5-positions) may influence reactivity and steric effects comparably .

Triazolinone Herbicides ()

While carfentrazone-ethyl (a triazolinone herbicide) is structurally distinct, its heterocyclic core and substituent design principles (e.g., aromatic and electron-withdrawing groups) provide indirect insights into how bromine and bulky substituents in the target compound might affect stability or bioactivity .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Bromine Position Key Functional Groups IR C=O Stretch (cm⁻¹) Molecular Weight (g/mol)
Target Compound Quinolin-2(1H)-one 6-position Pyrazole, Benzoyl, Phenyl ~1650–1700* ~585.44†
Compound from Indole-Pyrazole 4-bromophenyl Benzenesulfonamide, Indole 1653 620.36
Compound from Pyrazol-3-one 4- and 5-positions Bromomethyl, Chlorophenyl Not reported 381.00 (M+H)+

*Inferred from quinolinone carbonyl analogs. †Calculated based on molecular formula.

Discussion of Analytical Techniques

  • Crystallography : The SHELX system () is a standard tool for structural refinement, suggesting that the target compound’s crystal structure (if resolved) would likely employ SHELXL.
  • Wavefunction Analysis: Tools like Multiwfn () could analyze electron density distribution in the target compound’s quinolinone core and pyrazole substituents, providing insights into reactivity and intermolecular interactions.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can intermediates be optimized?

The synthesis typically involves:

  • Quinoline core formation : Use Skraup or related cyclization methods starting from substituted aniline derivatives .
  • Pyrazole ring construction : Condensation of hydrazines with diketones, followed by functionalization (e.g., acylation with 4-methylbenzoyl chloride) .
  • Challenges : Steric hindrance from bulky substituents (e.g., bromine, phenyl groups) may reduce reaction yields. Optimization via microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) is recommended .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H/¹³C) : Assign proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and carbon signals from the quinoline core .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 612.91 for C₃₂H₂₃BrClN₃O₃) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and bond angles in the pyrazole-quinoline hybrid system .
  • HPLC : Ensure purity >95% using reverse-phase columns (e.g., C18 with acetonitrile/water gradients) .

Q. What solvent systems are suitable for solubility testing?

The compound’s lipophilic groups (bromine, phenyl) suggest solubility in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤0.1% v/v in final buffer) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

  • Key substituents :
    • 4-Methylbenzoyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
    • Bromine at C6 : Increases halogen bonding with target proteins (e.g., kinase ATP pockets) .
    • Dihydropyrazole : Conformational flexibility improves binding to allosteric sites .
  • Methodology : Synthesize analogs (e.g., replace bromine with chlorine, modify phenyl groups) and compare IC₅₀ values in target assays .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Case example : Discrepancies in IC₅₀ values across kinase inhibition assays may arise from:
    • Assay conditions : ATP concentration (use Km-adjusted ATP levels) .
    • Protein conformation : Test activity against both phosphorylated and unphosphorylated kinase isoforms .
    • Data normalization : Include positive controls (e.g., staurosporine) and use nonlinear regression for dose-response curves .

Q. How can molecular docking and pharmacophore modeling predict target interactions?

  • Docking workflow :
    • Prepare the compound’s 3D structure (optimize tautomers/protonation states at pH 7.4).
    • Use AutoDock Vina or Schrödinger Glide to screen against crystallographic targets (e.g., PDB: 2HZI for Aurora kinases) .
  • Pharmacophore features : Map hydrogen bond acceptors (quinoline carbonyl), hydrophobic regions (bromophenyl), and π-π stacking (pyrazole-phenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.